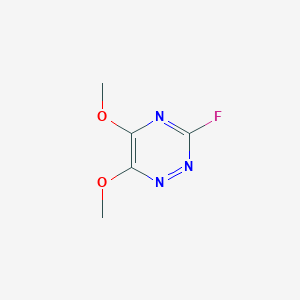
3-Fluoro-5,6-dimethoxy-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific solvents, catalysts, and temperature controls to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5,6-dimethoxy-1,2,4-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine and methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as amide or ester formation.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N-methylmorpholine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted triazine, while coupling reactions can produce amides or esters .
Aplicaciones Científicas De Investigación
3-Fluoro-5,6-dimethoxy-1,2,4-triazine has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mecanismo De Acción
The mechanism by which 3-Fluoro-5,6-dimethoxy-1,2,4-triazine exerts its effects involves its ability to interact with various molecular targets. The fluorine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in peptide coupling reactions.
2,4,6-Tri-substituted-1,3,5-triazines: Known for their applications in herbicides and polymer stabilizers.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for amide synthesis.
Uniqueness
3-Fluoro-5,6-dimethoxy-1,2,4-triazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to other triazine derivatives. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role .
Propiedades
Fórmula molecular |
C5H6FN3O2 |
|---|---|
Peso molecular |
159.12 g/mol |
Nombre IUPAC |
3-fluoro-5,6-dimethoxy-1,2,4-triazine |
InChI |
InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3 |
Clave InChI |
LWRZAPPSVITXJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=NC(=N1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


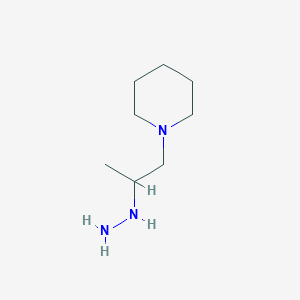
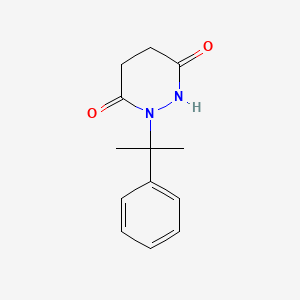
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
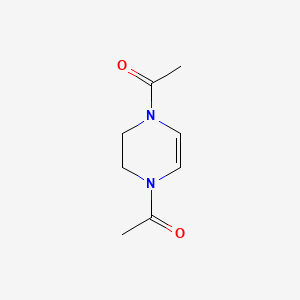
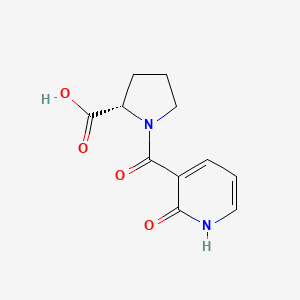
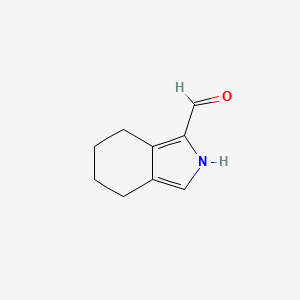
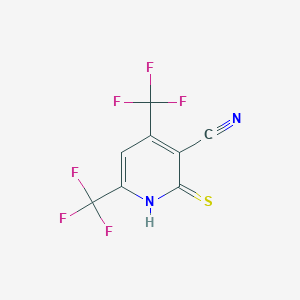

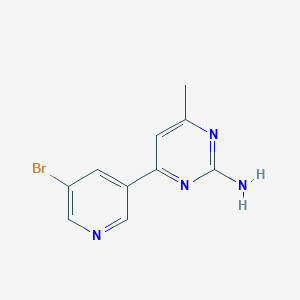
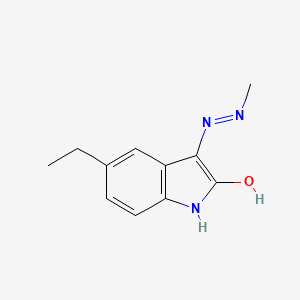
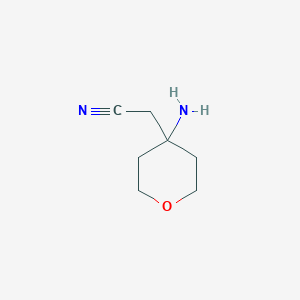
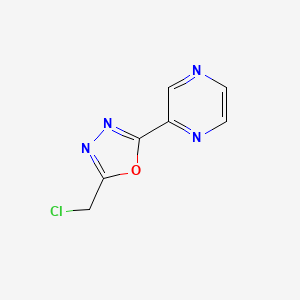
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)

